2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol
Description
Significance of Aminopyridine Scaffolds in Chemical Science
Aminopyridine scaffolds are privileged structures in medicinal chemistry and materials science. nih.gov Their unique electronic properties and ability to form hydrogen bonds make them ideal candidates for interacting with biological targets. nih.govacs.org In medicinal chemistry, the aminopyridine moiety is a core component in numerous drug molecules, contributing to their biochemical potency, metabolic stability, and cellular permeability. nih.gov Researchers have successfully incorporated aminopyridine scaffolds into potent and selective inhibitors of various enzymes, such as p38 MAP kinase and TYK2 kinase, which are implicated in inflammatory diseases. acs.orgacs.orgnih.gov
Beyond pharmaceuticals, aminopyridine derivatives play a crucial role in the development of advanced materials. They have been utilized as ligands in the synthesis of metal-organic frameworks (MOFs), influencing the resulting structures and properties of these materials. rsc.org The ability of aminopyridine derivatives to control the assembly of MOFs has led to the creation of novel frameworks with potential applications in catalysis and other areas. rsc.org The versatility of the aminopyridine scaffold also extends to its use in synthesizing various heterocyclic compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov
Overview of the Chemical Compound's Structural Features
The chemical compound of focus, 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, possesses a distinct molecular architecture that underpins its chemical behavior. Its structure consists of a pyridine (B92270) ring substituted with an amino group at the 6-position and an oxyethanol group at the 3-position. This arrangement of functional groups imparts specific electronic and steric properties to the molecule.
Below is a data table summarizing the key structural and identifying information for this compound:
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1020962-63-3 | chiralen.com |
| Molecular Formula | C₇H₁₀N₂O₂ | chiralen.com |
| Molecular Weight | 154.17 g/mol | chiralen.com |
Scope and Academic Relevance of Research on the Chemical Compound
Research into this compound and related aminopyridine derivatives is driven by the quest for novel molecules with specific functionalities. While detailed research findings exclusively on this compound are not extensively documented in the provided search results, the broader context of aminopyridine research highlights its academic importance. The synthesis of new aminopyridine derivatives is a continuous effort in organic and medicinal chemistry. nih.gov
The academic relevance of this compound lies in its potential as a building block for more complex molecules. The presence of both an amino and a hydroxyl group provides reactive sites for further chemical modifications, allowing for the creation of a library of derivatives. These derivatives can then be screened for various biological activities or used to construct novel materials. The study of such compounds contributes to a deeper understanding of structure-activity relationships, a fundamental concept in drug discovery and materials science. acs.org
Structure
3D Structure
Properties
CAS No. |
1020962-63-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) |
InChI Key |
QKDJDXCTCSBXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCO)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, the most logical disconnection occurs at the ether linkage (C-O bond), as this is a common and reliable bond to form.
This primary disconnection breaks the molecule into two key synthons: a nucleophilic pyridinol fragment and a two-carbon electrophile. The pyridinol precursor is 6-aminopyridin-3-ol sigmaaldrich.combldpharm.comambeed.com, and the two-carbon fragment can be derived from reagents like 2-chloroethanol (B45725) or ethylene (B1197577) oxide . This approach is generally preferred because the required starting materials are readily available.
An alternative, though more complex, disconnection could be at the aromatic carbon-nitrogen (C-N) bond of the pyridine (B92270) ring. This would involve forming the amino group late in the synthesis, requiring a precursor like 2-chloro-5-(2-hydroxyethoxy)pyridine and an ammonia (B1221849) equivalent. This route is often more challenging due to the conditions required for aromatic amination. wikipedia.org
Classical and Modern Synthetic Routes to the Chemical Compound
Several synthetic pathways can be employed to construct this compound, leveraging fundamental reactions such as etherification, alkylation, and amination.
Alkylation and arylation reactions are fundamental to forming the carbon-oxygen and carbon-nitrogen bonds within the target structure.
O-Alkylation for Ether Formation : The most direct application of alkylation is the formation of the ether bond. This is typically achieved via the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide. youtube.comwikipedia.org In this context, the hydroxyl group of 6-aminopyridin-3-ol is first deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic sodium pyridinoxide intermediate. This intermediate then reacts with an electrophile such as 2-chloroethanol to yield the final product. masterorganicchemistry.comchemistrysteps.com The reaction is favored by using a primary alkyl halide to minimize competing elimination reactions. chemistrysteps.comyoutube.com
N-Arylation for Aminopyridine Synthesis : Modern cross-coupling reactions provide powerful methods for forming the aminopyridine core itself. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is exceptionally effective for coupling amines with aryl halides. wikipedia.orglibretexts.org This strategy could be used to synthesize the aminopyridine ring from a precursor like 2-bromo-5-(2-hydroxyethoxy)pyridine, although it represents a less direct route to the final target molecule compared to direct etherification. nih.govacs.org The choice of palladium catalyst and ligands, such as bidentate phosphines (e.g., BINAP, DPPF), is crucial for achieving high yields. wikipedia.org
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and ammonia or a primary/secondary amine. acs.org While less direct for synthesizing this compound, it could theoretically be used to construct a key intermediate. youtube.comyoutube.com
A hypothetical route could involve the reductive amination of a precursor aldehyde, such as (6-aminopyridin-3-yloxy)acetaldehyde, with a suitable reducing agent. However, the synthesis and stability of the aldehyde precursor present significant challenges. A more common approach involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or a pyridine-borane complex. wikipedia.orgtandfonline.com This method is highly effective for general amine synthesis but is not the most common or efficient for this specific target. tandfonline.com
The formation of the aryl ether linkage is the key step in the most logical synthetic routes to this compound.
Williamson Ether Synthesis : As previously mentioned, this is the classical and most straightforward method. It involves the reaction of the sodium or potassium salt of 6-aminopyridin-3-ol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or by ring-opening of ethylene oxide. wikipedia.orgyoutube.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com
Ullmann Condensation : The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org This method is a powerful modern alternative to the classical Williamson synthesis, particularly for aryl ethers. scribd.com The synthesis could proceed by reacting 6-aminopyridin-3-ol with a 2-haloethanol in the presence of a copper(I) or copper(II) catalyst and a base. Modern protocols often use soluble copper catalysts with specific ligands to facilitate the reaction at lower temperatures than traditionally required. wikipedia.orgmdpi.com
Bi(V)-Mediated O-Arylation : A more recent and advanced "umpolung" (polarity-inverted) strategy involves the O-arylation of a pyridone derivative using a hypervalent bismuth(V) reagent. nih.govworktribe.com This method allows for the coupling of pyridones with arylboronic acids with high regioselectivity for O-arylation over N-arylation. While highly innovative, this approach is more complex than classical etherification methods. nih.gov
Green Chemistry Approaches in the Synthesis of the Chemical Compound and its Analogues
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. biosynce.com These principles can be applied to the synthesis of this compound and its analogues.
Key green approaches applicable to pyridine derivative synthesis include:
Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating. nih.govresearchgate.net
Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a core tenet of green chemistry. biosynce.comrasayanjournal.co.in
Catalysis : The use of catalysts (as discussed in section 2.4) reduces energy requirements and waste by allowing reactions to proceed under milder conditions with high atom economy. biosynce.com
Multicomponent Reactions (MCRs) : Designing a synthesis where multiple starting materials react in a single step (a "one-pot" reaction) improves efficiency and reduces waste from intermediate purification steps. nih.govresearchgate.net For instance, a one-pot synthesis of a pyridine derivative could combine an aldehyde, an active methylene (B1212753) compound, and an amine source. nih.gov
Applying these principles, a greener synthesis of the target compound could involve a copper-catalyzed Ullmann condensation in a recyclable, low-toxicity solvent under microwave irradiation.
Catalytic Systems in the Synthesis of the Chemical Compound
Catalysis is central to modern organic synthesis, offering high efficiency and selectivity. Several catalytic systems are relevant for the synthesis of this compound.
Palladium-based Catalysts : The Buchwald-Hartwig amination relies on palladium catalysts. A typical system consists of a palladium source like Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base such as Cs2CO3 or NaOtBu. researchgate.net These systems are highly effective for C-N bond formation on pyridine rings. nih.govresearchgate.net
Copper-based Catalysts : The Ullmann condensation for C-O ether bond formation traditionally used stoichiometric copper powder but now employs catalytic amounts of copper salts like CuI, Cu2O, or Cu(OAc)2. scribd.com The efficiency of these catalysts is often enhanced by the addition of ligands, such as diamines or pyridine derivatives. mdpi.com Recent advances include the use of copper nanoparticles (CuNPs) as highly active and recyclable catalysts. mdpi.com
Organocatalysts : For some transformations, metal-free organocatalysts can be used. For example, the Strecker reaction to form α-aminonitriles, a potential route to amino acid derivatives, can be catalyzed by compounds like thiourea (B124793) or sulfated polyborate. mdpi.com Natural product-based catalysts like betaine (B1666868) and guanidine (B92328) carbonate have also been used in one-pot syntheses of substituted aminopyridones. nih.gov
Interactive Table 1: Comparison of Key Synthetic Routes
Synthetic Strategy Key Reaction Typical Reactants Advantages Challenges Etherification Williamson Ether Synthesis 6-Aminopyridin-3-ol + 2-Chloroethanol + NaH Direct, high-yielding, well-established. researchgate.net Requires stoichiometric strong base (NaH). Catalytic Etherification Ullmann Condensation 6-Aminopyridin-3-ol + 2-Haloethanol + Cu Catalyst Catalytic, avoids stoichiometric strong base. acs.org May require high temperatures; ligand optimization can be necessary. acs.org Aromatic Amination Buchwald-Hartwig Amination 2-Halo-5-(2-hydroxyethoxy)pyridine + Amine + Pd Catalyst Highly versatile for C-N bonds, good functional group tolerance. masterorganicchemistry.com Indirect route; requires synthesis of a complex halo-ether precursor.
Interactive Table 2: Overview of Relevant Catalytic Systems
Catalyst System Metal Typical Ligands Reaction Type Application Buchwald-Hartwig Palladium (Pd) BINAP, DPPF, Xantphos C-N Cross-Coupling Synthesis of aminopyridines from halopyridines. [7, 13] Ullmann Condensation Copper (Cu) Diamines, Phenanthroline C-O Cross-Coupling Synthesis of aryl ethers from phenols and aryl halides. [12, 17] Reductive Amination N/A (Reducing Agent) Pyridine-Borane Complex Reduction of Imines Conversion of carbonyls and amines to substituted amines. wikipedia.org Green Catalysis Copper (as NPs) None required C-O Cross-Coupling Ullmann ether synthesis in green solvents. researchgate.net
Transition Metal-Catalyzed Coupling Reactions
The formation of the aryl ether bond in this compound is amenable to well-established cross-coupling methodologies, namely the Buchwald-Hartwig and Ullmann-type reactions. These reactions offer versatile pathways to connect aryl halides or related precursors with alcohols.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming carbon-nitrogen bonds. researchgate.net While primarily known for C-N bond formation, variations of this reaction can be adapted for C-O bond formation, creating aryl ethers. nih.gov The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by ligand exchange with the alcohol and subsequent reductive elimination to yield the desired ether and regenerate the catalyst. researchgate.net The choice of phosphine ligands is critical for the success of these reactions, influencing catalytic activity and substrate scope. chemicalbook.com
The Ullmann condensation , a copper-catalyzed reaction, provides an alternative and often complementary approach to the synthesis of aryl ethers. Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced the use of ligands such as diamines and phenanthrolines, which allow the reaction to proceed under milder conditions with catalytic amounts of a copper source, like copper(I) iodide. The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.
| Reaction Type | Catalyst | Ligand Example | Reactants | General Conditions |
| Buchwald-Hartwig C-O Coupling | Palladium(0) or Palladium(II) precatalyst | Phosphine ligands (e.g., dppf, XPhos) | Aryl halide (e.g., 5-amino-2-halopyridine), Ethylene glycol | Base (e.g., NaOtBu, K3PO4), Inert solvent (e.g., Toluene, Dioxane), Heat |
| Ullmann Condensation | Copper(I) salt (e.g., CuI) | Diamines, Phenanthroline derivatives | Aryl halide (e.g., 5-amino-2-halopyridine), Ethylene glycol | Base (e.g., K2CO3, Cs2CO3), Polar aprotic solvent (e.g., DMF, NMP), Heat |
Organocatalysis in Reaction Schemes
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. While direct organocatalytic methods for the synthesis of this compound are not prominently described, organocatalysts can play a role in the synthesis of the pyridine precursors or in subsequent functional group transformations. For example, organocatalytic methods are known for the functionalization of pyridines.
Stereoselective Synthesis of Chiral Analogues of the Chemical Compound
The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The synthesis of chiral analogues of this compound would involve the use of stereoselective synthetic strategies.
One potential approach involves the use of a chiral building block, such as an enantiomerically pure substituted ethylene glycol derivative, in the coupling reaction. For instance, the synthesis of (S)-2-((6-aminopyridin-3-yl)oxy)propan-1-ol would start from a chiral propylene (B89431) glycol derivative.
Alternatively, asymmetric catalysis could be employed to introduce the stereocenter. While specific examples for this exact molecule are scarce, the principles of asymmetric synthesis are well-established. For example, the synthesis of chiral 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has been reported, highlighting the generation of a chiral center in a related heterocyclic system. chemicalbook.com
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.
For 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, the FT-IR and Raman spectra would be expected to exhibit characteristic bands for the N-H, O-H, C-O, C-N, and aromatic C-H and C=C vibrations. The amino group (-NH₂) would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The hydroxyl (-OH) group would present a broad stretching band, also in the high-frequency region, typically around 3200-3600 cm⁻¹, with its broadness indicative of hydrogen bonding.
The C-O stretching vibrations from the ether linkage and the alcohol would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) ring would be found in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane bending vibrations for the aromatic ring and the various C-H bonds would populate the fingerprint region below 1400 cm⁻¹.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric Stretch | 3400 - 3500 |
| -NH₂ | Symmetric Stretch | 3300 - 3400 |
| -OH | Stretching (H-bonded) | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |
| -NH₂ | Scissoring | 1590 - 1650 |
| C-O (Ether) | Asymmetric Stretch | 1200 - 1270 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and properties of conjugated systems like the aminopyridine ring in this compound.
Upon excitation, the molecule may exhibit fluorescence. The emission spectrum would be expected to be a mirror image of the lowest energy absorption band (the Stokes shift). The quantum yield and lifetime of the fluorescence would be sensitive to the molecular environment and any quenching processes.
The polarity of the solvent can significantly influence the position of the absorption and emission bands (solvatochromism). For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. Conversely, for n→π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding orbital. Studying the spectral shifts in a range of solvents from non-polar to polar would provide valuable information about the nature of the electronic transitions and the dipole moment change between the ground and excited states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern. The protons of the ethoxy chain (-O-CH₂-CH₂-OH) would appear in the upfield region, with the methylene (B1212753) group adjacent to the oxygen being more deshielded than the one adjacent to the hydroxyl group. The amino (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The carbons of the ethoxy side chain would be found in the upfield region (typically δ 50-70 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Pyridine) | ~7.8 - 8.2 | d |
| H-4 (Pyridine) | ~7.0 - 7.4 | dd |
| H-5 (Pyridine) | ~6.4 - 6.8 | d |
| -O-CH ₂- | ~3.8 - 4.2 | t |
| -CH ₂-OH | ~3.6 - 4.0 | t |
| -NH ₂ | Broad | s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-6 (Pyridine) | ~158 - 162 |
| C-3 (Pyridine) | ~145 - 150 |
| C-2 (Pyridine) | ~138 - 142 |
| C-4 (Pyridine) | ~115 - 120 |
| C-5 (Pyridine) | ~105 - 110 |
| -O-C H₂- | ~65 - 70 |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the coupled protons of the pyridine ring and between the adjacent methylene groups of the ethoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.
Dynamic NMR Studies for Conformational Analysis
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique employed to study the conformational dynamics of molecules in solution. It provides insights into the energy barriers of rotational or inversional processes that are occurring on the NMR timescale.
For this compound, detailed experimental data from dynamic NMR studies for a comprehensive conformational analysis are not available in the current scientific literature. Such studies would be invaluable in characterizing the rotational barriers around the C-O ether linkage and the C-C bond of the ethanol (B145695) moiety, as well as to understand the conformational preferences of the flexible side chain relative to the pyridine ring.
Table 1: Dynamic NMR Parameters for this compound
| Parameter | Value |
| Coalescence Temperature (Tc) | Data not available |
| Rate Constant (k) | Data not available |
| Activation Energy (ΔG‡) | Data not available |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential analytical tool for the precise determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that aid in structural elucidation.
While predicted mass spectrometry data for this compound is available from chemical databases, detailed experimental high-resolution mass spectrometry studies, including in-depth fragmentation analysis, have not been reported. The predicted data suggests the monoisotopic mass to be approximately 154.0793 g/mol , corresponding to the molecular formula C₇H₁₀N₂O₂. A comprehensive fragmentation analysis would be necessary to confirm the structural connectivity and identify characteristic neutral losses and fragment ions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.0866 |
| [M+Na]⁺ | 177.0685 |
Note: The data in this table is based on predictions and has not been experimentally verified.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available information, there are no published X-ray crystallography studies for this compound. Consequently, experimental data regarding its crystal system, unit cell parameters, and crystal packing are not available.
Unit Cell Parameters and Crystal Packing Analysis
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For this compound, the presence of an amino group, a hydroxyl group, and a pyridine ring suggests the potential for various non-covalent interactions. These could include hydrogen bonding involving the -NH₂ and -OH groups as donors and the nitrogen and oxygen atoms as acceptors. Additionally, π-stacking interactions between the pyridine rings could play a role in the crystal packing. However, without experimental crystallographic data, the specific nature and geometry of these interactions cannot be confirmed.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular behavior at the electronic level. These methods are essential for understanding the fundamental properties of a molecule like 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol.
Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes the distribution of electron density, which reveals how electrons are shared between atoms. The presence of the electron-donating amino group (-NH₂) and the electronegative oxygen and nitrogen atoms in the pyridine (B92270) ring significantly influences this distribution. rsc.org
Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations of Analogs This table presents hypothetical data based on typical values from DFT/B3LYP calculations on analogous structures like 6-aminopyridine and phenoxyethanol.
| Parameter | Predicted Value | Analog Source |
| C-N (amino) | 1.38 Å | 6-aminopyridine |
| C-O (ether) | 1.37 Å | Phenoxyethanol |
| O-C (ethanol) | 1.43 Å | Phenoxyethanol |
| C-O-C Angle | 118° | Phenoxyethanol |
| C-N-H Angle | 116° | 6-aminopyridine |
Ab Initio Methods for High-Level Electronic Property Calculations
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating electronic properties, albeit at a greater computational expense. aip.orgnih.gov These methods are often used to refine the results of DFT calculations or to study systems where DFT may not be sufficient. For this compound, ab initio calculations would provide a more precise determination of properties like ionization potential and electron affinity. Studies on aminophenols and hydroxypyridines have demonstrated the utility of these high-level methods for accurately describing electron correlation effects, which are important for predicting reactivity and spectroscopic behavior. nih.govbohrium.comscispace.com
Conformational Analysis and Potential Energy Surfaces
The flexible oxyethanol side chain of this compound can rotate around the C-O and C-C single bonds, leading to multiple possible conformations (rotamers). Conformational analysis involves mapping the potential energy surface (PES) by systematically changing the dihedral angles of this side chain to identify stable conformers and the energy barriers between them. nih.govresearchgate.net Computational studies on 3-hydroxypyridine (B118123) and 2-methyl-3-hydroxypyridine highlight the importance of such analyses in understanding the relative stability of different isomers and conformers. aip.orgnih.gov For the target molecule, the PES would likely reveal several low-energy conformers, with the most stable one determined by a balance of steric hindrance and potential intramolecular hydrogen bonding between the terminal hydroxyl group and the pyridine nitrogen or the ether oxygen.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map visually identifies regions of positive and negative electrostatic potential.
For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen atom, the ether oxygen, the hydroxyl oxygen, and the amino nitrogen due to the high density of lone-pair electrons. These are the sites most susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. tandfonline.com
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the hydroxyl group. These sites are prone to nucleophilic attack and will act as hydrogen bond donors. tandfonline.com
This information is crucial for understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological receptor. nveo.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and optical properties. tandfonline.comrsc.org
HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine ring, particularly on the amino group and the π-system of the ring. researchgate.netsrce.hr
LUMO: The LUMO is predicted to be distributed over the pyridine ring, which can accept electron density. rsc.orgsrce.hr
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and lower kinetic stability. Based on DFT calculations for related aminopyridine derivatives, a significant energy gap can be predicted, indicating a relatively stable molecule. rsc.orgsrce.hr
Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analog Data This table presents hypothetical data extrapolated from published DFT/B3LYP/6-31G(d,p) calculations on similar compounds.
| Molecular Orbital | Predicted Energy (eV) | Implication | Analog Source |
| HOMO | -5.10 eV | Electron-donating capability | Bis-imidazo[1,2-a]pyridine rsc.org |
| LUMO | -1.75 eV | Electron-accepting capability | Bis-imidazo[1,2-a]pyridine rsc.org |
| Energy Gap (ΔE) | 3.35 eV | High chemical stability | Bis-imidazo[1,2-a]pyridine rsc.org |
Prediction of Spectroscopic Parameters (Simulated NMR, IR, UV-Vis Spectra)
Computational methods can simulate various types of spectra, providing a powerful tool for comparison with experimental data and for structural elucidation.
Simulated NMR Spectra: Calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would be based on the electronic environment of each nucleus. For instance, the aromatic protons on the pyridine ring would show distinct signals based on their proximity to the amino and ether groups. GISSMO, a tool for NMR simulation, provides examples for related structures like 4-aminophenol. bmrb.io
Simulated IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each peak in the simulated spectrum corresponds to a specific vibrational mode (e.g., N-H stretch, O-H stretch, C-O stretch, aromatic ring vibrations). These simulations, as demonstrated in studies of aminophenols, can be highly accurate when compared to experimental spectra and aid in the assignment of complex vibrational bands. mdpi.comdrexel.edu
Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. rsc.orgacs.org For this compound, the spectrum would likely be dominated by π→π* transitions within the aminopyridine chromophore. The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic effects of the substituents and the solvent environment. acs.org
Analysis of Intramolecular Charge Transfer (ICT)
Intramolecular charge transfer (ICT) is a fundamental process in molecules that possess both electron-donating and electron-accepting moieties, linked by a π-conjugated system. This phenomenon is critical in determining the photophysical and electronic properties of a molecule. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study ICT by quantifying the stabilization energy associated with the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netresearchgate.net
In aminopyridine derivatives, the amino group typically acts as an electron donor, while the pyridine ring can act as an electron acceptor. For instance, in 2-Amino-5-methylpyridine, NBO analysis reveals significant hyperconjugative interactions and charge delocalization. researchgate.net The interaction between the lone pair of the amino nitrogen and the π* anti-bonding orbitals of the pyridine ring leads to a transfer of electron density, which stabilizes the molecule.
A key indicator of ICT is the stabilization energy, E(2), which can be calculated using second-order perturbation theory within the NBO framework. For example, the interaction between the π orbitals of the C3-C4 bond and the π* orbitals of the C1-C2 bond in a related compound, 2-amino 5-methyl pyridinium (B92312) salicylate (B1505791), shows a stabilization energy of 21.75 kcal/mol, indicating significant electronic communication across the ring. orientjchem.org Similarly, interactions involving the nitrogen lone pair and the ring's anti-bonding orbitals are indicative of charge transfer. The magnitude of these stabilization energies provides a quantitative measure of the extent of ICT, which is crucial for understanding the molecule's electronic behavior.
The HOMO-LUMO energy gap is another important parameter related to ICT. A smaller energy gap facilitates electronic transitions and is often associated with more efficient charge transfer within the molecule. Computational studies on aminopyridine derivatives often include the calculation of these frontier molecular orbitals to assess their potential for applications in electronics and optics. orientjchem.orgmalayajournal.org
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with significant ICT character often exhibit large NLO responses. The key parameters that quantify the NLO properties of a molecule at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
Theoretical calculations, typically using Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), are employed to predict these NLO properties. nih.gov For 2-Amino-5-methylpyridine and its derivatives, these calculations have shown promising NLO characteristics. The presence of electron-donating (amino) and electron-withdrawing (the nitrogen atom in the pyridine ring) groups facilitates the polarization of the molecule under an external electric field, leading to a significant NLO response.
The calculated first-order hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response. For a material to have a non-zero β value, it must be non-centrosymmetric. researchgate.net The calculated β value for 2-amino 5-methyl pyridinium salicylate was found to be approximately 145 times greater than that of urea, a standard reference material for NLO studies. orientjchem.orgmalayajournal.org This indicates a strong potential for these types of molecules in NLO applications.
| Compound | Parameter | Calculated Value | Method |
|---|---|---|---|
| 2-Amino-5-methylpyridinium Salicylate | Dipole Moment (μ) | -1.0326 Debye | B3LYP/6-311G |
| Polarizability (α) | 0.2164 esu | ||
| First Hyperpolarizability (β) | 126.7368 x 10-30 esu | ||
| Urea (for comparison) | First Hyperpolarizability (β) | 0.8755 x 10-30 esu | - |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and materials at the atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule in various environments.
In the context of drug design, MD simulations are used to study the binding stability of a ligand to its protein target. nih.gov For aminopyridine derivatives that show biological activity, MD simulations can elucidate the key interactions that stabilize the ligand-protein complex, providing valuable information for the design of more potent and selective inhibitors. nih.gov The simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms over time to assess the stability of the binding pose predicted by molecular docking. nih.gov
Chemical Reactivity, Functionalization, and Derivatization
Reactions Involving the Aminopyridine Moiety
The aminopyridine portion of the molecule contains two reactive sites: the aromatic ring and the exocyclic amino group. The amino group is an activating, ortho-, para-directing group, which significantly influences the regioselectivity of electrophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. organicchemistrytutor.comyoutube.com However, the presence of the activating amino group at the 6-position enhances the electron density of the ring, facilitating EAS reactions. The amino group directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the position para to the amino group (C3) is already substituted. Therefore, electrophilic substitution is expected to occur at the C5 position, which is ortho to the amino group.
Vigorous conditions are often required for EAS on pyridine derivatives, such as high temperatures. youtube.com For instance, nitration may require high temperatures and can result in low yields. youtube.com The reactivity can be improved by modifying the reaction conditions or by introducing additional activating groups. youtube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-[(6-amino-5-nitropyridin-3-yl)oxy]ethan-1-ol |
| Halogenation | Br₂/FeBr₃ | 2-[(6-amino-5-bromopyridin-3-yl)oxy]ethan-1-ol |
| Sulfonation | SO₃/H₂SO₄ | 6-amino-5-(2-hydroxyethoxy)pyridine-3-sulfonic acid |
This table is predictive and based on general principles of electrophilic aromatic substitution on substituted pyridines.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the pyridine ring itself is generally difficult unless a good leaving group is present at the 2- or 4-positions. quimicaorganica.org In the case of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, direct nucleophilic substitution on the ring is unlikely under standard conditions.
However, the exocyclic amino group can act as a nucleophile. It can participate in reactions such as acylation, sulfonylation, and alkylation to form N-functionalized derivatives. nih.gov For example, reaction with an acyl chloride would yield the corresponding amide.
Diazotization and Coupling Reactions
The primary amino group on the pyridine ring can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a pyridinediazonium salt. rsc.orggoogle.com Pyridine-2-diazonium salts are known to be very unstable, but 3-aminopyridine (B143674) derivatives can form more stable diazonium intermediates. google.com
These diazonium salts are versatile intermediates. They can be converted into a variety of other functional groups through Sandmeyer-type reactions or be used in azo coupling reactions with activated aromatic compounds to form azo dyes. A patent describes the anhydrous diazotization of 3-aminopyridines to form diazonium salts that can then react with alcohols. google.com
Reactions at the Hydroxyl Group
The primary hydroxyl group of the 2-hydroxyethyl side chain is a key site for functionalization. It can readily undergo esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The primary alcohol can be converted to an ester by reacting with a carboxylic acid or its derivatives, such as an acid chloride or acid anhydride. ncert.nic.inchemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. masterorganicchemistry.comchemguide.co.uk The use of more reactive acylating agents like acid chlorides can proceed vigorously at room temperature. chemguide.co.uk A one-pot synthesis method for creating aryloxyalkyl esters from phenolic esters using halogenated alcohols has also been reported, highlighting the reactivity of the alcohol group. researchgate.net
Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. organic-chemistry.org Various methods for the etherification of alcohols, including reactions with alkenes over acid catalysts, have been explored. researchgate.net
Table 2: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Class |
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
| Esterification | Benzoyl Chloride, Triethylamine | Benzoate Ester |
| Etherification | Sodium Hydride, then Methyl Iodide | Methyl Ether |
| Etherification | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl Ether |
Oxidation Reactions
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde. libretexts.orgkhanacademy.orgresearchgate.net PCC is known for its ability to perform this transformation without over-oxidation to the carboxylic acid. libretexts.org Other methods using pyridine in combination with reagents like chlorine or trichloroisocyanuric acid have also been reported for alcohol oxidation. acsgcipr.orgrsc.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol all the way to a carboxylic acid. khanacademy.org
Table 3: Oxidation Products of the Hydroxyl Group
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 2-[(6-aminopyridin-3-yl)oxy]acetaldehyde |
| Potassium Permanganate (KMnO₄) | 2-[(6-aminopyridin-3-yl)oxy]acetic acid |
Formation of Complex Derivatives and Oligomers
Macrocyclic and Supramolecular Assembly
The structure of this compound is conducive to the formation of macrocycles and the participation in supramolecular assemblies through non-covalent interactions. The presence of the aminopyridine moiety, with its hydrogen bond donors and acceptors, and the hydroxyl group, capable of forming strong hydrogen bonds, are key features driving these phenomena.
Macrocyclization Potential:
The synthesis of macrocycles from aminoalcohol templates is a well-established strategy in organic synthesis. The 1,2-aminoalcohol functionality within this compound can serve as a scaffold for the construction of 12-, 13-, and 14-membered macrocycles. This approach often involves the coupling of the amino and alcohol groups with dicarboxylic acids or other bifunctional linkers to achieve ring closure.
Furthermore, the pyridine ring is a fundamental component of a class of macrocycles known as pyridinophanes. These structures incorporate a pyridine ring directly into the macrocyclic backbone, which can chelate metal ions and act as catalysts. The synthesis of pyridinophanes can be challenging, often requiring the use of protecting groups on the nitrogen atoms of the aza-ring to facilitate the cyclization step. The functional groups on the pyridine ring can be modified to tune the properties of the resulting macrocycle.
Supramolecular Assembly:
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. youtube.com The aminopyridine and hydroxyl groups of this compound are prime candidates for directing self-assembly into larger, ordered structures. Key non-covalent interactions that can be exploited include:
Hydrogen Bonding: The amino group of the pyridine ring can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the ether linkage can act as acceptors. The terminal hydroxyl group is also a potent hydrogen bond donor and acceptor. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.
π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions, while weaker than hydrogen bonds, play a significant role in the stabilization of supramolecular architectures.
Coordination with Metal Ions: The nitrogen atom of the pyridine ring and the amino group can coordinate with metal ions, leading to the formation of metallo-supramolecular assemblies with defined geometries and properties.
The reactivity of aminopyridines with various reagents can also lead to the formation of extended networks. For instance, the reaction of 4-aminopyridine (B3432731) with halogens has been shown to produce charge-transfer complexes and ionic species that form three-dimensional networks supported by halogen and hydrogen bonding. acs.org This suggests that derivatization of this compound could open avenues to novel supramolecular materials.
| Interaction Type | Participating Functional Groups | Potential Resulting Structure |
| Hydrogen Bonding | Amino group, Pyridine nitrogen, Ether oxygen, Hydroxyl group | Chains, Sheets, 3D Networks |
| π-π Stacking | Pyridine ring | Stacked columnar structures |
| Metal Coordination | Pyridine nitrogen, Amino group | Metallo-supramolecular assemblies |
Polymerization Potential of the Chemical Compound and its Derivatives
The bifunctional nature of this compound also makes it an interesting monomer for the synthesis of novel polymers. The amino and hydroxyl groups offer reactive sites for various polymerization reactions.
Polymerization Strategies:
Direct polymerization of aminopyridines can be challenging. For example, oxidative coupling, a common method for polymerizing anilines, is not effective for aminopyridines due to the electron-deficient nature of the pyridine ring. researchgate.net However, several other strategies can be employed:
Condensation Polymerization: The amino and hydroxyl groups can participate in condensation polymerization with monomers containing complementary functional groups, such as dicarboxylic acids, diacyl chlorides, or diisocyanates. This would lead to the formation of polyesters, polyamides, or polyurethanes, respectively, with the aminopyridine moiety as a pendant group.
Ring-Opening Polymerization: The hydroxyl group can be used to initiate the ring-opening polymerization of cyclic monomers like lactones, lactides, or epoxides. This would result in polymers with a polyester (B1180765) or polyether backbone and a terminal aminopyridine group.
Derivatization and Subsequent Polymerization: The this compound molecule can be first derivatized to introduce a polymerizable group. For example, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to form a vinyl monomer. This monomer could then be polymerized via free-radical polymerization to yield a polymer with the aminopyridine functionality in the side chain.
The incorporation of aminopyridine units into polymer backbones has been achieved through methods like the palladium-catalyzed self-amination of bromo-aminopyridines. researchgate.net This suggests that a bromo-derivative of this compound could potentially undergo polymerization.
Properties of Potential Polymers:
Polymers derived from this compound would be expected to exhibit a range of interesting properties due to the presence of the aminopyridine group. These might include:
Metal-Chelating Properties: The aminopyridine units could act as binding sites for metal ions, leading to applications in catalysis, sensing, or metal sequestration.
pH-Responsiveness: The basicity of the pyridine nitrogen could impart pH-responsive behavior to the polymer, affecting its solubility or conformation in response to changes in pH.
Hydrogen Bonding Capabilities: The presence of hydrogen bond donors and acceptors along the polymer chain could influence the polymer's morphology and its interactions with other molecules.
| Polymerization Method | Reactive Groups | Potential Polymer Type |
| Condensation Polymerization | Amino group, Hydroxyl group | Polyester, Polyamide, Polyurethane |
| Ring-Opening Polymerization | Hydroxyl group (as initiator) | Polyester, Polyether |
| Free-Radical Polymerization | Vinyl group (after derivatization) | Polyacrylate, Polymethacrylate |
Exploration of Scientific Applications Non Clinical Focus
The Chemical Compound as a Synthetic Building Block for Complex Molecules
Organic building blocks are fundamental to the synthesis of more complex molecules, serving as foundational components for constructing intricate molecular architectures. nih.gov The structure of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, featuring a reactive amino group, a hydroxyl group, and a pyridine (B92270) ring, makes it a versatile precursor in organic synthesis.
Precursor in Heterocyclic Synthesis
The dual nucleophilic nature of 2-aminopyridine (B139424) derivatives, possessing both an exocyclic amino group and a ring nitrogen, makes them significant synthons for the creation of fused azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These heterocyclic systems are of considerable interest in medicinal chemistry and materials science. While direct examples involving this compound are not extensively documented, its aminopyridine core suggests its potential as a precursor in similar cyclization reactions. The presence of the hydroxyethoxy side chain could further influence the reactivity and solubility of the resulting heterocyclic products, or provide a handle for subsequent functionalization.
Intermediate in Multi-Step Organic Synthesis
In the broader context of organic synthesis, aminopyridine derivatives are crucial intermediates. rsc.orgnih.gov They are employed in the construction of a wide array of substituted pyridines through various synthetic methodologies, including cascade reactions. nih.govorganic-chemistry.org For instance, the synthesis of substituted 2-aminopyridines can be achieved through multicomponent one-pot reactions, highlighting the modularity and efficiency of using such building blocks. nih.govacs.org The compound this compound can be envisioned as an intermediate where the amino and hydroxyl groups are available for further chemical transformations, such as acylation, alkylation, or incorporation into larger molecular frameworks. A patent for the preparation of a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, underscores the role of aminopyridines as key intermediates in the synthesis of complex molecules. google.com
Coordination Chemistry Applications
The field of coordination chemistry heavily relies on the design of ligands that can form stable and functional complexes with metal ions. Aminopyridine-based ligands are widely utilized due to their versatile coordination modes. researchgate.netmdpi.com
Ligand Design for Metal Complexes
Aminopyridine derivatives are known to act as versatile ligands in coordination chemistry, capable of binding to metal centers through the pyridine nitrogen, the exocyclic amino group, or both in a chelating or bridging fashion. mdpi.comsciencenet.cn The specific structure of this compound, with its aminopyridine core and an additional ether and alcohol oxygen atom, offers multiple potential coordination sites. This allows for the design of polydentate ligands which can form stable complexes with a variety of transition metals. The coordination behavior of such ligands is influenced by factors like the steric and electronic properties of the substituents on the pyridine ring. mdpi.com The synthesis of various coordination compounds with aminopyridine ligands has been reported, demonstrating their capacity to form diverse structural motifs, from discrete mononuclear complexes to extended coordination polymers. nih.gov
Catalytic Activity of Metal Complexes Derived from the Chemical Compound
Metal complexes derived from aminopyridine ligands have shown significant promise in catalysis. For example, iron(II) complexes with aminopyridine ligands have been characterized and applied in atom transfer radical polymerization (ATRP). umn.edunsf.gov The catalytic activity of these complexes can be tuned by modifying the substituents on the aminopyridine ligand, which in turn influences the electronic and steric environment of the metal center. umn.edu Similarly, group IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net While specific catalytic applications of metal complexes derived from this compound are not yet reported, the inherent features of its aminopyridine scaffold suggest that its metal complexes could exhibit interesting catalytic properties. Palladium(II) complexes with pyridine derivatives, for instance, have been used as efficient precatalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org
Material Science Applications
The development of new functional materials often involves the design and synthesis of novel monomers that can be polymerized to create materials with specific properties.
There is growing interest in the synthesis of functional polymers from amino acid-based monomers due to their biocompatibility and the versatility of their functional groups. nih.gov While not an amino acid itself, this compound shares the characteristic of having reactive amine and hydroxyl groups. These functional groups could potentially be utilized in polymerization reactions. For instance, p-aminopyridine methacrylate (B99206) has been synthesized and its radical homopolymerization has been studied, indicating that aminopyridine moieties can be incorporated into polymer chains. researchgate.net The resulting polymers could exhibit interesting properties due to the presence of the pyridine ring in the side chain. Furthermore, aminopyridine derivatives have been used to control the assembly and properties of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The specific structure of this compound could potentially be exploited in the synthesis of novel polymers or as a modulator in the formation of functional materials.
Development of New Optical Materials
There is currently no available research detailing the use of this compound in the development of new optical materials. The potential for a compound like this to be investigated for such applications would stem from the electronic properties of the aminopyridine ring system. In related molecules, the amino group and the pyridine nitrogen can act as electron-donating and electron-withdrawing groups, respectively, potentially leading to interesting photophysical properties such as fluorescence or non-linear optical behavior. However, without experimental data, any discussion of its specific absorption, emission, or refractive index properties would be purely speculative.
Precursors for Advanced Polymer Materials
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, theoretically allows it to act as a monomer or a chain extender in polymerization reactions. The amino and hydroxyl groups could potentially react with various co-monomers to form polyamides, polyurethanes, or other advanced polymers. These polymers might exhibit enhanced thermal stability, specific conductivity, or chelating properties due to the incorporated aminopyridine moiety. Nevertheless, no studies have been published that utilize this compound for the synthesis of such polymeric materials.
In Vitro Biological Activity Screening for Mechanistic Insights (Excluding Clinical Efficacy or Safety)
Antimicrobial Properties in Laboratory Settings
An extensive search of scientific literature did not yield any studies on the in vitro antimicrobial properties of this compound. While other aminopyridine derivatives have been investigated for their activity against various bacterial and fungal strains, no minimum inhibitory concentration (MIC) or other antimicrobial assay data has been reported for this specific compound.
Antiviral Properties in Laboratory Settings
Similarly, there is no available information regarding the in vitro antiviral activity of this compound. Research on related pyridine-containing compounds has sometimes shown antiviral potential, but no specific assays or screening results have been published for the title compound against any viral strains.
Enzymatic Inhibition Studies (e.g., Kinase Inhibition)
No enzymatic inhibition studies for this compound have been reported in the scientific literature. The aminopyridine scaffold is present in some known kinase inhibitors, and it is plausible that this compound could be screened for such activity. However, there is no publicly available data, such as IC₅₀ or Kᵢ values, to suggest it has been tested as an inhibitor for any enzyme, including kinases.
Advanced Analytical Methodologies for Research and Development
Chromatographic Methods for Purity Assessment and Reaction Monitoring (HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of "2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes, offering high-resolution separation of the target compound from starting materials, intermediates, and by-products.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for analyzing polar, non-volatile compounds like "this compound." The separation is typically achieved on a reversed-phase column, such as a C18, where the compound is eluted using a polar mobile phase. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. nih.govresearchgate.net Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, usually with detection by ultraviolet (UV) spectroscopy at a wavelength where the pyridine (B92270) chromophore absorbs strongly.
Gas Chromatography (GC): For GC analysis, the compound may require derivatization to increase its volatility and thermal stability, although direct analysis is sometimes possible. researchgate.net A common derivatization technique is trifluoroacetylation. researchgate.net The derivatized or native analyte is then vaporized and separated on a capillary column, such as an HP-5MS, based on its boiling point and interactions with the stationary phase. phcog.comjfda-online.com Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and quantification. researchgate.net GC is highly effective for monitoring reaction completion by observing the disappearance of starting materials and the appearance of the product peak over time. jfda-online.com
Below is a table representing typical starting parameters for HPLC and GC analysis of a compound with the characteristics of "this compound."
| Parameter | HPLC Method Example | GC Method Example |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) phcog.com |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium (Constant flow, e.g., 1 mL/min) jfda-online.com |
| Flow Rate | 1.0 mL/min | N/A (Constant Pressure/Flow) |
| Oven Temperature Program | Isothermal (e.g., 35 °C) | Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min jfda-online.com |
| Detector | UV-Vis Diode Array Detector (DAD) at 270 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |
| Injection Volume | 10 µL | 1 µL (Split/Splitless) jfda-online.com |
Hyphenated Techniques for Structural Confirmation (e.g., GC-MS, LC-MS/MS)
While chromatography confirms purity, hyphenated techniques that couple chromatography with mass spectrometry are essential for unambiguous structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, after separation by the gas chromatograph, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible pattern. jfda-online.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to library spectra or interpreted to elucidate the structure of the analyte. The molecular ion peak confirms the molecular weight of "this compound," while the fragmentation pattern reveals its structural components. The development and validation of GC-MS methods are crucial for ensuring the quality control of chemical substances. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds in complex mixtures. nih.gov Due to its high sensitivity and selectivity, it is particularly useful for confirming the structure of compounds like "this compound" directly in solution. nih.gov After separation via HPLC, the analyte is ionized using a soft ionization technique, such as electrospray ionization (ESI), which typically keeps the molecule intact, yielding a protonated molecule [M+H]+. This precursor ion is then selected and fragmented in a collision cell to produce a series of product ions. This process provides a high degree of certainty in structural identification. researchgate.net
The expected mass fragments from "this compound" can be predicted based on its chemical structure, providing a reference for experimental data.
| Technique | Parent Ion (m/z) | Predicted Key Fragment Ions (m/z) | Structural Origin of Fragment |
|---|---|---|---|
| GC-MS (EI) | 154 (M+) | 123, 108, 95 | Loss of -CH2OH, Loss of -OCH2CH2OH, Pyridine ring fragments |
| LC-MS/MS (ESI) | 155 ([M+H]+) | 137, 124, 109 | Loss of H2O, Loss of -CH2O, Cleavage of ether bond |
Characterization of Predicted Collision Cross Sections (CCS) via Ion Mobility Mass Spectrometry
Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IM-MS), provides an additional dimension of molecular characterization. mdpi.comnih.gov This technique separates ions in the gas phase based on their size, shape, and charge. researchgate.net The fundamental parameter derived from an ion's mobility is its rotationally averaged collision cross section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium). nih.govresearchgate.netnih.gov
The CCS value is a robust and characteristic physicochemical property that, like retention time and m/z, can be used to identify a compound. nih.gov While experimental determination of CCS values is the gold standard, the lack of universal standards has spurred the development of powerful machine learning and computational models to predict CCS values with high accuracy. mdpi.commdpi.com These prediction tools use large databases of experimentally measured CCS values and molecular descriptors to train algorithms that can then calculate the CCS for a novel structure. mdpi.com The predicted CCS value can significantly increase confidence in compound identification, especially when distinguishing between isomers. researchgate.net
For "this compound," predicted CCS values have been calculated for various adducts that may form during ESI-MS analysis. These values, expressed in square angstroms (Ų), serve as a valuable reference for researchers using IM-MS instrumentation.
The table below, with data sourced from the PubChemLite database, shows the predicted CCS values for several adducts of "this compound." uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.08660 | 127.2 |
| [M+Na]+ | 177.06854 | 135.2 |
| [M-H]- | 153.07204 | 128.0 |
| [M+NH4]+ | 172.11314 | 146.6 |
| [M+K]+ | 193.04248 | 132.8 |
| [M+H-H2O]+ | 137.07658 | 121.1 |
| [M+HCOO]- | 199.07752 | 150.3 |
Data calculated using CCSbase. uni.lu
Future Research Directions and Outlook
Development of Sustainable Synthetic Routes
Future research will likely prioritize the development of green and sustainable methods for the synthesis of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol and its derivatives. Traditional synthetic pathways often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. Modern synthetic chemistry, however, is increasingly focused on environmentally benign alternatives.
Key areas of investigation could include:
Catalytic C-O and C-N Bond Formation: Exploring the use of earth-abundant metal catalysts (e.g., copper, iron) to replace precious metal catalysts (e.g., palladium) for the key etherification and amination steps. Copper-catalyzed amination reactions, for instance, have been shown to be efficient for the synthesis of various aminopyridine derivatives under mild conditions, often using aqueous ammonia (B1221849). researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high selectivity and reduce the environmental impact. For example, transaminases or ether-forming enzymes could be engineered for the specific synthesis of this compound.
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would significantly improve atom economy and reduce the number of synthetic and purification steps. MCRs have been successfully employed for the synthesis of diverse 2-aminopyridine (B139424) libraries. nih.gov
Advanced Mechanistic Studies on Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactions.
Future mechanistic studies could involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the role of catalysts and ligands in C-N and C-O bond-forming reactions.
Kinetic Analysis: Detailed kinetic studies of the synthetic reactions can help to elucidate the reaction order, rate-determining steps, and the influence of various parameters on the reaction outcome.
In-situ Spectroscopic Techniques: Employing techniques such as NMR, IR, and Raman spectroscopy under reaction conditions can provide real-time information about the formation of intermediates and byproducts, offering a deeper insight into the reaction mechanism. A proposed mechanism for the formation of 2-aminopyridines involves the reaction of an enaminone with malononitrile, followed by cyclization and aromatization. nih.gov
Rational Design of Derivatives with Tunable Properties
The functional groups present in this compound—the primary amine, the pyridine (B92270) ring, the ether linkage, and the primary alcohol—offer multiple sites for modification. This allows for the rational design of derivatives with tailored electronic, physical, and biological properties.
Potential strategies for derivative design include:
Modification of the Amine Group: Acylation, alkylation, or arylation of the amino group can modulate the basicity and hydrogen bonding capabilities of the molecule.
Functionalization of the Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, aryl groups) onto the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.
Derivatization of the Hydroxyl Group: Esterification or etherification of the primary alcohol can alter the polarity and solubility of the compound, as well as introduce new functional handles for further reactions.
| Potential Derivative | Modification Site | Potential Property Change |
| N-acetyl-2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol | Amino group | Reduced basicity, altered H-bonding |
| 2-[(6-aminopyridin-3-yl)oxy]ethyl acetate | Hydroxyl group | Increased lipophilicity |
| 2-[(2-chloro-6-aminopyridin-3-yl)oxy]ethan-1-ol | Pyridine ring | Altered electronic properties |
Integration into Novel Supramolecular Systems
The hydrogen bonding capabilities of the amino and hydroxyl groups, along with the potential for π-π stacking interactions involving the pyridine ring, make this compound an attractive building block for supramolecular chemistry. researchgate.netnih.gov
Future research in this area could focus on:
Self-Assembling Gels: Investigating the ability of the molecule and its derivatives to form supramolecular gels in various solvents through non-covalent interactions. researchgate.net These soft materials could have applications in areas such as drug delivery and tissue engineering.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with interesting structural and functional properties, such as porosity for gas storage or catalysis.
Host-Guest Chemistry: The molecule could be designed to act as a guest that binds to specific host molecules, such as cyclodextrins or calixarenes, leading to the formation of inclusion complexes with applications in sensing or controlled release. nih.gov
Exploration of New Catalytic Roles and Material Applications
The structural features of this compound suggest its potential use as a ligand in catalysis or as a monomer in the development of new materials.
Promising avenues for exploration include:
Ligand Development for Catalysis: The bidentate N,O or N,N chelation potential of the molecule and its derivatives could be exploited for the development of new ligands for transition metal catalysis, for example, in cross-coupling reactions or asymmetric synthesis. Aminopyridine derivatives have been used in palladium-catalyzed carbon-nitrogen bond formation. acs.org
Polymer Synthesis: The di-functional nature of the molecule (amino and hydroxyl groups) makes it a suitable monomer for the synthesis of novel polymers, such as polyamides, polyesters, or polyurethanes, with potentially unique thermal and mechanical properties.
Functional Materials: Incorporation of this molecule into larger structures could lead to materials with specific optical or electronic properties. For instance, derivatives could be designed to exhibit fluorescence or to have applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Nucleophilic Substitution : React 6-aminopyridin-3-ol with 2-chloroethanol or ethylene oxide under basic conditions (e.g., NaH in DMF at 60–80°C). Monitor pH to avoid side reactions like over-oxidation or dimerization .
- Protection-Deprotection Strategy : Protect the amino group with tert-butoxycarbonyl (Boc) before etherification. Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (TFA/DCM) for deprotection .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity (>95%). Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO (stock solution), water, and ethanol. Use shake-flask method with UV-Vis quantification (λ = 260–280 nm). Adjust pH to mimic biological buffers (e.g., PBS) .
- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, acidic/basic hydrolysis). Analyze via UPLC-MS to identify degradation products (e.g., oxidation at the hydroxyl group) .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/oxidation .
Q. What spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: δ 6.8–7.2 ppm (pyridine protons), δ 3.6–4.2 ppm (OCH₂CH₂OH), δ 5.2 ppm (NH₂) .
- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (theoretical m/z: 185.2). High-resolution MS (HRMS) confirms molecular formula .
- X-ray Crystallography : Grow single crystals in ethanol/water. Analyze H-bonding networks between hydroxyl, amino, and pyridine groups .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyridine ring be addressed during derivatization?
- Methodological Answer :
- Directing Groups : Use the amino group to direct electrophilic substitution. For example, bromination (NBS in DMF) occurs para to the amino group .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃ in THF/H₂O) at the 2-position of pyridine .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites. Compare HOMO/LUMO distributions of intermediates .
Q. What strategies mitigate contradictory data in biological activity assays (e.g., cytotoxicity vs. target inhibition)?
- Methodological Answer :
- Dose-Response Profiling : Test across a wide concentration range (nM–μM) in cell-based assays (e.g., MTT for viability, luciferase for target engagement) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolite Analysis : Incubate with liver microsomes (CYP450 enzymes) to assess metabolic stability. Correlate with in vivo efficacy .
Q. How can degradation pathways inform analytical method development for this compound?
- Methodological Answer :
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Identify major degradants via LC-MS/MS .
- Stability-Indicating Assays : Develop UPLC methods with PDA detection (λ = 254 nm). Validate specificity, linearity (R² > 0.99), and LOD/LOQ .
- Degradant Isolation : Use preparative HPLC to isolate impurities. Characterize via NMR and HRMS for structural elucidation .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Train models on pyridine derivatives with known IC₅₀ values. Use descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate bioavailability, BBB penetration, and toxicity risks .
Specialized Research Applications
Q. How can this compound serve as a building block for β₂-adrenoceptor agonists or antimalarial agents?
- Methodological Answer :
- Scaffold Modification : Replace the hydroxyl group with β-amino alcohol moieties. Test selectivity via cAMP assays in HEK293 cells expressing β₂-AR .
- Antimalarial Activity : Screen against Plasmodium falciparum (3D7 strain) in vitro. Optimize logD (1–3) for blood-brain barrier penetration .
Q. What role does the ethan-1-ol moiety play in PROTAC design?
- Methodological Answer :
- Linker Optimization : Attach E3 ligase ligands (e.g., VHL or CRBN) via the hydroxyl group. Use click chemistry (CuAAC) for conjugation .
- Solubility Enhancement : PEGylate the hydroxyl group to improve aqueous solubility. Monitor cellular uptake via fluorescence tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
